S-Diphenylmethyl-L-cysteine

Beschreibung

The exact mass of the compound S-Diphenylmethyl-L-cysteine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality S-Diphenylmethyl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Diphenylmethyl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

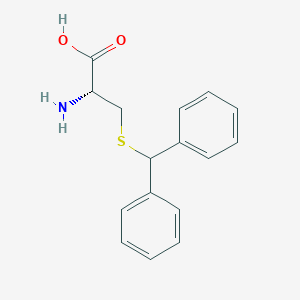

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-benzhydrylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c17-14(16(18)19)11-20-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOGZCIBPYFZRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93008-91-4, 5191-80-0 | |

| Record name | NSC113924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cysteine, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of S-Diphenylmethyl-L-cysteine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Diphenylmethyl-L-cysteine, often abbreviated as L-Cys(Dpm)-OH, is a pivotal derivative of the amino acid L-cysteine. Its strategic importance stems from the introduction of the bulky diphenylmethyl (Dpm, also known as benzhydryl) group onto the sulfur atom. This modification serves as a robust protecting group for the reactive thiol side chain, enabling chemists to perform selective reactions on the amino and carboxyl termini without interference from the sulfhydryl moiety. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and applications, offering field-proven insights for professionals in chemical synthesis and drug development.

Core Physicochemical Characteristics

The diphenylmethyl group profoundly influences the physical properties of the parent L-cysteine molecule, transforming it from a water-soluble amino acid into a more lipophilic, crystalline solid. This alteration is fundamental to its handling, reactivity, and integration into synthetic workflows, particularly in organic solvents.

The molecular structure features a chiral center at the alpha-carbon, retaining the L-configuration of the natural amino acid, which is crucial for its use as a chiral building block in pharmaceutical synthesis.[]

Caption: Chemical Structure of S-Diphenylmethyl-L-cysteine.

A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| CAS Number | 5191-80-0 | [][2][3] |

| Molecular Formula | C₁₆H₁₇NO₂S | [][2][4] |

| Molecular Weight | 287.38 g/mol | [][2] |

| Appearance | White crystalline powder | [][2] |

| Melting Point | 195-208 °C | [][2] |

| Boiling Point | 455.5 °C (predicted) | [] |

| Density | 1.24 g/cm³ (predicted) | [] |

| Purity | ≥ 99% (by TLC) | [][2] |

| Storage | Room Temperature | [][2] |

| XLogP3-AA | 0.5 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Reactivity, Stability, and the Role of the Diphenylmethyl Group

The chemical utility of S-Diphenylmethyl-L-cysteine is dominated by the properties of the S-diphenylmethyl (Dpm) group. This group is classified as an acid-labile protecting group for the thiol functionality.

Expertise & Causality: The choice of the Dpm group is a deliberate synthetic strategy. Its bulkiness provides steric hindrance that physically blocks the nucleophilic sulfur atom from participating in unwanted side reactions. Furthermore, its electronic properties make it stable to a wide range of reaction conditions, including those used for peptide coupling (e.g., carbodiimide chemistry) and mild base treatments. However, it is designed for strategic removal under specific acidic conditions. The cleavage mechanism involves the formation of a resonance-stabilized diphenylmethyl carbocation, which is readily scavenged, driving the deprotection reaction to completion. This balance of stability and controlled lability is the cornerstone of its effectiveness.[]

Reactivity Profile:

-

Stability: Stable in neutral and basic media. It is also resistant to the conditions used for the removal of Fmoc (piperidine) and Boc (mild trifluoroacetic acid, TFA) protecting groups from the alpha-amino group, allowing for orthogonal protection schemes in peptide synthesis.

-

Lability (Deprotection): The Dpm group is efficiently cleaved by strong acids. The most common reagent is TFA, often in the presence of scavengers like triisopropylsilane (TIS) or water to trap the released diphenylmethyl cation and prevent side reactions with other nucleophilic residues (e.g., tryptophan).

Caption: General workflow for the deprotection of the Dpm group.

Spectroscopic and Analytical Profile

A robust analytical framework is essential for verifying the identity, purity, and integrity of S-Diphenylmethyl-L-cysteine.

Trustworthiness through Self-Validation: Each analytical technique provides a piece of the structural puzzle. A correct characterization relies on the convergence of data from multiple orthogonal methods. For instance, NMR confirms the connectivity and proton/carbon environments, IR identifies key functional groups, and MS verifies the molecular mass and fragmentation pattern. Discrepancies in any one of these would invalidate the overall assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is characterized by distinct regions. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the δ 7.2-7.5 ppm range. The methine proton of the diphenylmethyl group (-S-CH-) will be a singlet or a sharp peak around δ 5.5 ppm. The alpha- and beta-protons of the cysteine backbone will appear further upfield, typically between δ 2.5-4.0 ppm, with splitting patterns dictated by their coupling.

-

¹³C NMR: The spectrum will show characteristic signals for the carboxyl carbon (~170-175 ppm), the aromatic carbons (~125-145 ppm), the alpha-carbon (~55 ppm), and the beta-carbon (~35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups. Key absorption bands to expect include:

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2500-3200 cm⁻¹ (broad): N-H stretching of the amine and O-H stretching of the carboxylic acid.

-

~1700-1730 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1580-1600 cm⁻¹: N-H bending of the primary amine.

-

~1450-1500 cm⁻¹: C=C stretching within the aromatic rings.

The NIST Chemistry WebBook indicates the availability of reference IR spectral data for this compound.[4]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 288.4. Under fragmentation conditions, a characteristic loss of the cysteine moiety can occur, leading to a prominent peak for the diphenylmethyl cation at m/z 167.[3] This fragment is a key diagnostic marker for the presence of the Dpm protecting group.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of S-Diphenylmethyl-L-cysteine. A typical system would employ a C18 column with a gradient elution using water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%). Detection is commonly performed using a UV detector at a wavelength between 210 and 254 nm, where the phenyl groups exhibit strong absorbance.

Experimental Methodologies

The following protocols are provided as authoritative examples for the synthesis and analysis of S-Diphenylmethyl-L-cysteine.

Protocol 1: Synthesis of S-Diphenylmethyl-L-cysteine

This procedure is adapted from established methods for the S-alkylation of cysteine.[5]

Caption: Workflow for the synthesis of S-Diphenylmethyl-L-cysteine.

-

Dissolution: Dissolve L-cysteine in a suitable basic aqueous medium, such as dilute ammonium hydroxide, to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

-

Reaction: To the stirred solution, add a solution of diphenylmethyl chloride (benzhydryl chloride) in a miscible organic solvent like ethanol dropwise at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting L-cysteine is consumed.

-

Precipitation: Upon reaction completion, carefully acidify the mixture with an acid like acetic acid. Adjust the pH to the isoelectric point of the product (typically pH 5-6) to induce precipitation.

-

Isolation: Collect the resulting white solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to yield the pure S-Diphenylmethyl-L-cysteine.

-

Verification: Dry the final product under vacuum and confirm its identity and purity using the analytical methods described in Section 3 (e.g., melting point, NMR, HPLC).

Protocol 2: Purity Analysis by RP-HPLC

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of water/acetonitrile.

-

Injection: Inject 10 µL and integrate the peak area to determine purity relative to any impurities.

Conclusion and Applications

S-Diphenylmethyl-L-cysteine is more than a simple derivative; it is an enabling tool in chemical synthesis. Its primary application is as a protected building block for the incorporation of cysteine into peptides and other complex molecules, preventing unwanted disulfide bond formation and other side reactions of the thiol group.[2] Its chirality and defined structure also make it a valuable intermediate in medicinal chemistry for the development of novel therapeutics, particularly those targeting cysteine-rich proteins or requiring a specific stereochemical orientation for biological activity.[2]

References

-

PubChem. Cysteine, S-diphenylmethyl-, L-. National Center for Biotechnology Information. [Link]

-

PubChem. L-Cysteine, S-(2-naphthalenyldiphenylmethyl)-. National Center for Biotechnology Information. [Link]

-

NIST. Cysteine, s-(diphenylmethyl)-l-. NIST Chemistry WebBook. [Link]

-

NCI Developmental Therapeutics Program. NSC 86162. [Link]

-

Hiskey, R. G., & Adams, J. B., Jr. (1965). A Convenient Preparation of S-Benzhydryl-and S-Trityl-L-cysteine. The Journal of Organic Chemistry. [Link]

-

Cheméo. Chemical Properties of Cysteine, s-(diphenylmethyl)-l- (CAS 39825-30-4). [Link]

Sources

A Senior Application Scientist's Guide to S-Diphenylmethyl-L-cysteine: Structure, Properties, and Application in Peptide Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of S-Diphenylmethyl-L-cysteine, a critical derivative of the amino acid cysteine. We will delve into its fundamental physicochemical properties, with a focus on its structure and molecular weight, and explore its pivotal role in synthetic chemistry, particularly as a protected building block in solid-phase peptide synthesis (SPPS). This document is intended to serve as a practical resource, offering not only foundational knowledge but also actionable, field-proven insights into its application.

Introduction: The Significance of Thiol Protection in Cysteine Chemistry

Cysteine, with its nucleophilic thiol (-SH) side chain, is a uniquely reactive amino acid.[1] This thiol group is integral to protein structure, forming disulfide bridges that stabilize tertiary and quaternary structures, and is often a key residue in enzyme active sites.[1] However, this high reactivity presents a significant challenge in synthetic peptide chemistry. Unprotected thiols can undergo premature oxidation to form incorrect disulfide bonds or participate in other unwanted side reactions during the iterative process of peptide chain elongation.

To circumvent these issues, the thiol group must be "protected" by a temporary chemical moiety. The choice of this protecting group is paramount, as it must be stable throughout the synthesis yet readily removable under specific conditions that do not compromise the integrity of the final peptide. S-Diphenylmethyl-L-cysteine, often abbreviated as Cys(Dpm), represents an excellent solution to this challenge. The diphenylmethyl (Dpm) group provides robust protection for the cysteine thiol, making it a valuable tool for the synthesis of complex peptides.[2]

Physicochemical Properties of S-Diphenylmethyl-L-cysteine

S-Diphenylmethyl-L-cysteine is a white crystalline powder.[3] It is an L-cysteine derivative where a diphenylmethyl group (also known as a benzhydryl group) is attached to the sulfur atom of the cysteine side chain. This modification imparts specific physicochemical characteristics that are central to its utility.

Chemical Structure and Molecular Weight

The structure of S-Diphenylmethyl-L-cysteine consists of the L-cysteine backbone with the thiol hydrogen replaced by a diphenylmethyl group.

Diagram 1: Chemical Structure of S-Diphenylmethyl-L-cysteine

A simplified representation of S-Diphenylmethyl-L-cysteine.

The key physicochemical data for S-Diphenylmethyl-L-cysteine are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-benzhydrylsulfanylpropanoic acid | [4] |

| Synonyms | L-Cys(Dpm)-OH, S-Benzhydryl-L-cysteine | [3][4] |

| CAS Number | 5191-80-0 | [3][4] |

| Molecular Formula | C₁₆H₁₇NO₂S | [3][5] |

| Molecular Weight | 287.38 g/mol | [3][5] |

| Appearance | White powder | [3] |

| Melting Point | 195-208 °C | [3] |

| Purity | ≥ 99% (TLC) | [3] |

The Diphenylmethyl (Dpm) Group in Solid-Phase Peptide Synthesis (SPPS)

The Dpm group is a cornerstone of modern Fmoc-based SPPS for the synthesis of cysteine-containing peptides. Its utility stems from its specific acid lability, which allows for an orthogonal protection strategy.

The Principle of Orthogonal Protection

In Fmoc SPPS, the temporary N-terminal Fmoc protecting group is removed at each cycle with a mild base (e.g., piperidine).[5] In contrast, the side-chain protecting groups must remain intact throughout the synthesis and are only removed during the final cleavage step, typically with a strong acid like trifluoroacetic acid (TFA).[2][5]

The Dpm group fits perfectly into this strategy. It is stable to the basic conditions used for Fmoc removal but can be cleaved with a high concentration of TFA. This orthogonality is crucial for preventing premature deprotection of the cysteine thiol.

Comparison with Other Cysteine Protecting Groups

The choice of a cysteine protecting group is a critical decision in peptide synthesis design. The Dpm group offers a distinct stability profile compared to other commonly used groups:

-

Trityl (Trt): The Trt group is more acid-labile than Dpm and can be slowly cleaved by 1-3% TFA. This can be a disadvantage if partial deprotection during synthesis is a concern.

-

4-Methoxytrityl (Mmt): Mmt is even more acid-labile and can be removed with 1-2% TFA in dichloromethane (DCM).[6] This high lability makes it suitable for on-resin disulfide bond formation in combination with a more stable group like Dpm.

-

Acetamidomethyl (Acm): The Acm group is stable to TFA and requires specific reagents like mercury(II) acetate or iodine for removal.[7] This allows for the purification of the fully protected peptide before selective disulfide bond formation.

The Dpm group, with its requirement of high TFA concentration (typically 95%) for cleavage, provides a robust and reliable option for ensuring the thiol remains protected until the final step.

Experimental Protocol: Incorporation of Fmoc-Cys(Dpm)-OH in Fmoc-SPPS

The following is a generalized, step-by-step protocol for the incorporation of an S-Diphenylmethyl-L-cysteine residue into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Objective: To couple Fmoc-Cys(Dpm)-OH to a growing peptide chain on a solid support.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids, including Fmoc-Cys(Dpm)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

Diagram 2: SPPS Cycle for Cys(Dpm) Incorporation

Workflow for a single coupling cycle in Fmoc-SPPS.

Methodology:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal.

-

Rationale: Piperidine is a secondary amine that acts as a base to cleave the acid-labile Fmoc group, liberating the N-terminal amine for the next coupling reaction.[5]

-

-

Washing: The resin is thoroughly washed with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Rationale: Incomplete washing can lead to neutralization of the subsequent coupling reagents and side reactions.

-

-

Amino Acid Activation and Coupling: a. In a separate vessel, Fmoc-Cys(Dpm)-OH (3-5 equivalents relative to resin loading) is dissolved in DMF. b. The coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) and base (DIPEA, 6-10 equivalents) are added to the amino acid solution to pre-activate it for 1-2 minutes.

-

Rationale: HBTU/HOBt in the presence of DIPEA forms a highly reactive ester of the amino acid, facilitating efficient amide bond formation with the deprotected N-terminal amine on the resin. c. The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature.

-

-

Post-Coupling Wash: The resin is washed with DMF (3-5 times) to remove excess reagents and byproducts. A negative Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection of the Dpm Group

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the Dpm group on cysteine, must be removed.

Cleavage Cocktail: A common cleavage cocktail for removing the Dpm group is a mixture of TFA, water, and a scavenger such as triisopropylsilane (TIS). A typical ratio is:

-

95% TFA / 2.5% Water / 2.5% TIS

Procedure:

-

The final peptidyl-resin is washed with DCM and dried under vacuum.

-

The cleavage cocktail is added to the resin, and the mixture is gently agitated for 2-3 hours at room temperature.

-

Rationale: The strong acid (TFA) cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including Dpm. Water and TIS act as scavengers to trap the reactive carbocations generated during the deprotection process, preventing re-attachment to sensitive residues like tryptophan or methionine.

-

-

The resin is filtered, and the filtrate containing the cleaved peptide is collected.

-

The crude peptide is precipitated by adding the filtrate to a large volume of cold diethyl ether.

-

The precipitated peptide is isolated by centrifugation, washed with cold ether, and dried under vacuum.

The resulting crude peptide, now with a free thiol group on the cysteine residue, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Perspectives

S-Diphenylmethyl-L-cysteine is an indispensable tool in the arsenal of the peptide chemist. Its robust, yet cleavable, thiol protecting group allows for the reliable synthesis of complex cysteine-containing peptides. The specific acid lability of the Dpm group provides a crucial element of orthogonality in Fmoc-SPPS, ensuring the integrity of the thiol side chain until the final deprotection step. As the demand for sophisticated peptide therapeutics and research tools continues to grow, a thorough understanding of the properties and applications of protected amino acids like S-Diphenylmethyl-L-cysteine will remain essential for success in the field of drug development and biochemical research.

References

-

Cysteine, S-diphenylmethyl-, L-. PubChem. [Link]

-

Fairweather, R. J., & Meutermans, W. D. F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9791-9846. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838. [Link]

-

Coin, I., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9062–9067. [Link]

-

Cysteine, s-(diphenylmethyl)-l-. NIST WebBook. [Link]

-

Cysteine. Wikipedia. [Link]

-

S-4-Methoxyltrityl-L-cysteine. PubChem. [Link]

-

Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. ACS Publications. [Link]

-

L-(+)-Cysteine. PubChem. [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. [Link]

Sources

- 1. Studies on deprotection of cysteine and selenocysteine side‐chain protecting groups | Semantic Scholar [semanticscholar.org]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

A Comprehensive Technical Guide to the Synthesis of S-Diphenylmethyl-L-cysteine

Abstract

This technical guide provides an in-depth exploration of the synthesis of S-Diphenylmethyl-L-cysteine, a critical building block in contemporary peptide synthesis and drug development. The diphenylmethyl (Dpm) group serves as a robust protecting group for the thiol functionality of L-cysteine, offering a unique stability profile that is instrumental in the regioselective formation of disulfide bonds in complex peptides. This document will detail the chemical principles underpinning the synthesis, provide a validated, step-by-step experimental protocol, and discuss the rationale behind the procedural choices. Furthermore, this guide will address the purification and characterization of the final product, as well as the conditions for the subsequent deprotection of the S-diphenylmethyl group. This comprehensive resource is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering both theoretical insights and practical guidance.

Introduction: The Strategic Importance of S-Diphenylmethyl-L-cysteine

L-cysteine is a unique amino acid, distinguished by the presence of a highly nucleophilic thiol group in its side chain. While this thiol moiety is essential for the formation of stabilizing disulfide bridges in proteins and peptides, its reactivity presents a significant challenge during chemical synthesis.[1] Unprotected cysteine residues can lead to a host of undesirable side reactions, including oxidation and non-specific alkylation. Consequently, the strategic use of protecting groups for the cysteine thiol is a cornerstone of modern peptide chemistry.

Among the diverse array of available thiol protecting groups, the diphenylmethyl (Dpm), also known as benzhydryl (Bzh), group occupies a position of significant utility.[2] Introduced as a stable protecting group, S-Diphenylmethyl-L-cysteine offers a valuable balance of stability and cleavability. It is notably stable under the mildly acidic conditions used to remove other protecting groups like the 4-methoxytrityl (Mmt) group, yet it can be efficiently cleaved with stronger acids such as trifluoroacetic acid (TFA). This differential stability allows for the orthogonal protection of multiple cysteine residues within a single peptide, enabling the controlled, sequential formation of disulfide bonds—a critical step in the synthesis of complex, multi-bridged peptides like conotoxins and insulin fragments.[2]

S-Diphenylmethyl-L-cysteine serves as a crucial chiral building block in organic synthesis, leveraging its defined stereochemistry for the construction of enantiomerically pure pharmaceuticals. Its unique structural and physicochemical properties make it a valuable precursor in the development of novel therapeutics and advanced materials.

This guide will focus on the direct synthesis of S-Diphenylmethyl-L-cysteine from L-cysteine, providing a foundational protocol for its preparation in a laboratory setting.

The Chemical Principle: An SN1-Favored Nucleophilic Substitution

The synthesis of S-Diphenylmethyl-L-cysteine from L-cysteine is fundamentally a nucleophilic substitution reaction. The sulfur atom of the cysteine thiol acts as the nucleophile, attacking the electrophilic carbon of a diphenylmethylating agent. A common and effective electrophile for this purpose is diphenylmethyl chloride (also known as benzhydryl chloride).

The reaction mechanism is thought to proceed primarily through an SN1-like pathway. The diphenylmethyl carbocation is relatively stable due to the resonance delocalization of the positive charge across the two phenyl rings. This carbocation is then readily attacked by the nucleophilic thiol group of L-cysteine.

The choice of solvent and reaction conditions is critical to facilitate this reaction while minimizing side reactions. The presence of a base is typically not required, as the thiol group of cysteine is sufficiently nucleophilic to react with the diphenylmethylating agent, particularly if a carbocation intermediate is formed.

Detailed Experimental Protocol

The following protocol is adapted from the established procedure reported by Hiskey and Adams for the convenient preparation of S-benzhydryl-L-cysteine.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| L-cysteine hydrochloride monohydrate | Reagent | Sigma-Aldrich |

| Diphenylmethyl chloride (Benzhydryl chloride) | 99% | Alfa Aesar |

| Anhydrous Ethanol | ACS Grade | Fisher Scientific |

| Diethyl Ether | ACS Grade | VWR |

| Sodium Acetate | Anhydrous | J.T. Baker |

| Deionized Water | High Purity | In-house |

Step-by-Step Synthesis Procedure

-

Preparation of the L-cysteine Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.78 g (0.05 mol) of L-cysteine hydrochloride monohydrate in 100 mL of anhydrous ethanol.

-

Neutralization of L-cysteine Hydrochloride: To the stirred solution, add 4.10 g (0.05 mol) of anhydrous sodium acetate. Stir the mixture for 15 minutes at room temperature to neutralize the hydrochloride and precipitate sodium chloride.

-

Addition of the Diphenylmethylating Agent: To the resulting suspension, add 10.13 g (0.05 mol) of diphenylmethyl chloride.

-

Reaction Incubation: Heat the reaction mixture to reflux and maintain reflux for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Initial Product Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.

-

Crystallization and Purification: Concentrate the filtrate under reduced pressure to a volume of approximately 30-40 mL. Cool the concentrated solution in an ice bath to induce crystallization. The crude S-diphenylmethyl-L-cysteine will precipitate.

-

Washing and Drying: Collect the crystalline product by vacuum filtration and wash the crystals with two 20 mL portions of cold diethyl ether to remove any unreacted diphenylmethyl chloride and other organic impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Product Characteristics

-

Expected Yield: 75-85%

-

Appearance: White crystalline solid

-

Melting Point: 188-190 °C (decomposes)

-

Optical Rotation: [α]25D +30.5° (c 1, 0.5 N NaOH)

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of S-Diphenylmethyl-L-cysteine.

Caption: Workflow for the synthesis of S-Diphenylmethyl-L-cysteine.

Deprotection of the S-Diphenylmethyl Group

The utility of S-Diphenylmethyl-L-cysteine as a protected amino acid is contingent upon the efficient removal of the Dpm group at the desired stage of a synthetic sequence. The Dpm group is typically removed under strongly acidic conditions. A common and effective method for the deprotection of the S-diphenylmethyl group is treatment with trifluoroacetic acid (TFA), often in the presence of a scavenger such as triisopropylsilane (TIS) to capture the released diphenylmethyl carbocation and prevent side reactions. The S-Dpm group is resistant to weaker acids, which allows for the selective deprotection of other acid-labile protecting groups in its presence.

Conclusion

The synthesis of S-Diphenylmethyl-L-cysteine from L-cysteine is a robust and reliable procedure that provides access to a valuable tool for peptide chemists and drug development professionals. The unique stability profile of the diphenylmethyl protecting group facilitates the synthesis of complex peptides with multiple disulfide bonds. The straightforward nature of the synthesis, coupled with the high yields achievable, makes this an accessible and essential protocol for laboratories engaged in advanced chemical synthesis. This guide provides the necessary theoretical framework and practical details to empower researchers to confidently prepare and utilize this important cysteine derivative in their work.

References

-

Hiskey, R. G., & Adams, J. B., Jr. (1965). A Convenient Preparation of S-Benzhydryl- and S-Trityl-L-cysteine. The Journal of Organic Chemistry, 30(4), 1340–1341. [Link]

-

Palasek, S. S., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9555-9603. [Link]

- Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides. I. New S-Protecting Groups for Cysteine. Journal of the American Chemical Society, 84(19), 3887-3897.

-

ResearchGate. (a) Cys thiol protection with the diphenylmethyl (Dpm) protecting group (b) synthesis of the IgG1 hinge region fragment using Cys(Dpm). [Link]

- Góngora-Benítez, M., et al. (2012). Cysteine-Protecting Groups and Their Relevance in Peptide Science. International Journal of Peptide Research and Therapeutics, 18(4), 285-300.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280.

-

Castell, J., & Tun-kyi, A. (1979). The Removal of S-Cysteine Protection by Means of 2-Pyridine Sulfenyl Chloride and the Subsequent Formation of Disulfide Bonds. Helvetica Chimica Acta, 62(7), 2507-2510. [Link]

Sources

S-Diphenylmethyl-L-cysteine CAS number and safety information.

An In-Depth Technical Guide to S-Diphenylmethyl-L-cysteine for Researchers and Drug Development Professionals

Abstract

S-Diphenylmethyl-L-cysteine is a pivotal derivative of the semi-essential amino acid L-cysteine, distinguished by the attachment of a bulky diphenylmethyl (benzhydryl) group to its sulfur atom. This structural modification imparts unique physicochemical properties, rendering the compound an invaluable tool in medicinal chemistry, organic synthesis, and biochemical research. Its primary role is that of a protected form of L-cysteine, where the highly reactive thiol group is masked, allowing for selective chemical transformations at other sites of a molecule. This guide provides a comprehensive overview of S-Diphenylmethyl-L-cysteine, covering its chemical identity, detailed safety and handling protocols, and its multifaceted applications in modern research and development, with a focus on providing actionable insights for scientists in the field.

Introduction: The Strategic Importance of Thiol Protection

L-cysteine is a proteinogenic amino acid that plays a critical role in numerous biological processes.[] Its defining feature is the thiol (-SH) side chain, which is a potent nucleophile and can be readily oxidized to form disulfide bonds, a cornerstone of protein structure and stability.[][2] However, this high reactivity presents a significant challenge in complex multi-step organic syntheses, particularly in peptide synthesis. The thiol group can interfere with reactions targeting other functional groups, leading to undesired side products and low yields.

This challenge is overcome by employing "protecting groups" that temporarily mask the thiol's reactivity. The diphenylmethyl (Dpm) group in S-Diphenylmethyl-L-cysteine serves this purpose exceptionally well.[] It is a sterically bulky group that effectively shields the sulfur atom from unwanted reactions. This strategic protection makes S-Diphenylmethyl-L-cysteine a preferred chiral building block for the precise construction of complex, enantiomerically pure pharmaceuticals and other advanced molecules.[2][]

Chemical and Physical Properties

S-Diphenylmethyl-L-cysteine is typically supplied as a white crystalline powder.[2][] Its key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5191-80-0 | [2][][4] |

| Molecular Formula | C₁₆H₁₇NO₂S | [2][][4] |

| Molecular Weight | 287.38 g/mol | [2][][4] |

| IUPAC Name | (2R)-2-amino-3-(benzhydrylsulfanyl)propanoic acid | [] |

| Synonyms | L-Cys(Dpm)-OH, (R)-2-Amino-3-(Benzhydrylthio)Propanoic Acid | [] |

| Appearance | White powder | [2][] |

| Purity | ≥ 99% (TLC) | [2][] |

| Melting Point | 195-208 °C | [2][] |

| Boiling Point | 455.5 °C (Predicted) | [] |

| Density | 1.24 g/cm³ (Predicted) | [] |

| Storage | Store at Room Temperature (RT), Dry, Under Inert Gas | [][5] |

Safety, Handling, and Toxicological Profile

The safety information for S-Diphenylmethyl-L-cysteine presents some inconsistencies across different suppliers. While some safety data sheets (SDS) classify it as non-hazardous,[5] others assign GHS classifications indicating toxicity. Therefore, it is prudent to handle this compound with care, adhering to good laboratory practices and the more stringent safety precautions outlined below.

GHS Hazard Identification

The aggregated GHS information from the ECHA C&L Inventory indicates the following potential hazards:[6]

-

Pictogram:

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements: P264, P270, P273, P301+P316, P321, P330, P391, P405, P501.[6]

Given the potential for acute oral toxicity, direct contact and ingestion must be strictly avoided.

First Aid and Emergency Procedures

In the event of exposure, the following measures should be taken immediately:

-

After Inhalation: Move the exposed person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms like coughing appear.[7]

-

After Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area gently with soap and water for 15-20 minutes.[5][7] Seek medical advice if irritation persists.

-

After Eye Contact: Protect the unexposed eye. Rinse the exposed eye gently with water for 15-20 minutes, removing contact lenses if possible.[7] Seek medical attention if irritation persists.

-

After Swallowing: Rinse the mouth thoroughly with water. Do not induce vomiting.[7] Seek immediate medical assistance.[6]

Laboratory Handling and Storage Protocol

A self-validating protocol for handling this compound involves understanding the causality behind each step.

Protocol: Safe Handling of S-Diphenylmethyl-L-cysteine

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Dispensing: Avoid generating dust when weighing or transferring the powder.[7] Fine dust dispersed in the air can be an explosion hazard in the presence of an ignition source.[7]

-

Storage: Store the container tightly closed in a dry place.[5] Some sources note that the material is air-sensitive and should be stored under an inert gas.[5] This is a critical precaution to prevent slow oxidation or degradation.

-

Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste.[5]

Toxicological Data

Detailed toxicological properties have not been thoroughly investigated.[5] No components of this product at levels ≥ 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or OSHA.[5][7] One source provides an oral LD50 for rats of 1,890 mg/kg, which aligns with the "Toxic if swallowed" classification.[7]

Key Applications in Scientific Research

The unique structure of S-Diphenylmethyl-L-cysteine makes it a versatile reagent in several high-stakes research areas.

Caption: Core components of the S-Diphenylmethyl-L-cysteine molecule.

Medicinal Chemistry and Drug Development

This compound is a cornerstone in the synthesis of biologically active molecules.[2] Its chirality is crucial, as the physiological properties and side-effect profiles of many drugs are dependent on their stereochemistry.[8]

-

Chiral Building Block: It serves as an enantiomerically pure starting material for synthesizing complex drugs, ensuring high stereochemical control which can lead to higher therapeutic activity and fewer side effects.[][8]

-

Targeting Neurological Disorders: The compound is utilized in synthesizing drugs that may modulate neurotransmitter activity, making it relevant for research into neurological disorders.[2]

-

Precursor for Cysteine-Rich Protein Inhibitors: Researchers use it to design novel therapeutics that target proteins rich in cysteine, which are implicated in a wide range of diseases.[2]

Peptide and Organic Synthesis

The Dpm group is an effective S-protecting group, making the compound highly valuable in synthetic chemistry.[]

-

Peptide Synthesis: In solid-phase or solution-phase peptide synthesis, the protected cysteine can be incorporated into a growing peptide chain without the risk of side reactions at the sulfur atom. The Dpm group can be removed later under specific conditions to reveal the free thiol.

-

Complex Molecule Construction: Its stability and compatibility with various reaction conditions make it a preferred choice for chemists aiming to build complex molecular architectures with high precision.[2]

Biochemical and Materials Science Research

-

Protein and Enzyme Studies: As a model compound, it helps researchers understand how structural modifications to cysteine residues can influence protein folding, stability, and enzyme function.[2][] This is vital for elucidating the mechanisms of enzyme activity.[]

-

Materials Science: The compound is investigated for its potential in developing novel materials, such as polymers or nanomaterials, where its unique structure could impart enhanced stability or specific electronic properties.[]

Caption: Application workflow from precursor to final product.

Conceptual Synthesis Workflow

While the direct synthesis of S-Diphenylmethyl-L-cysteine is a standard procedure, its use in subsequent syntheses follows a logical workflow. The synthesis of related S-aryl cysteines, for example, often involves a coupling reaction between a protected cysteine and an aryl halide.[8]

Caption: Conceptual workflow for using S-Diphenylmethyl-L-cysteine.

This workflow highlights the central role of the compound as a stable, controllable intermediate that enables complex molecular construction by temporarily deactivating the reactive thiol group.

Conclusion

S-Diphenylmethyl-L-cysteine is more than just a chemical reagent; it is an enabling tool for innovation in science. By providing a robust and reliable method for protecting the thiol group of cysteine, it grants chemists and biochemists the precision required to build the next generation of pharmaceuticals, research probes, and advanced materials. Its applications are underscored by its chirality and stability, making it a valuable asset in any research program focused on drug discovery or complex organic synthesis. Adherence to strict safety protocols is essential for its handling, ensuring that its scientific potential can be explored responsibly.

References

-

Cysteine, s-(diphenylmethyl)-l-. NIST WebBook. [Link]

-

Cysteine, S-diphenylmethyl-, L-. PubChem. [Link]

- Preparation of S-aryl-cysteine and its derivatives.

-

Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. PubMed. [Link]

-

Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. MDPI. [Link]

-

L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry. [Link]

-

S-carboxymethyl-L-cysteine. PubMed. [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cysteine, S-diphenylmethyl-, L- | C16H17NO2S | CID 21261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ca [fishersci.ca]

- 8. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

Biological activity and potential therapeutic uses of S-Diphenylmethyl-L-cysteine.

An In-Depth Technical Guide to S-Diphenylmethyl-L-cysteine: Biological Activity and Therapeutic Potential

Executive Summary

S-Diphenylmethyl-L-cysteine is a derivative of the semi-essential amino acid L-cysteine, distinguished by the attachment of a bulky diphenylmethyl (benzhydryl) group to its sulfur atom.[] This structural modification imparts significant stability and unique physicochemical properties, making it a pivotal compound in medicinal chemistry and biochemical research.[][2] While not typically an active therapeutic agent itself, it serves as a crucial chiral building block and a key intermediate in the synthesis of complex, biologically active molecules.[] Its primary utility lies in its role as a protected form of cysteine, enabling precise chemical manipulations in peptide synthesis and drug development.[] Emerging research points towards its application in developing novel therapeutics, particularly for neurological disorders and conditions involving cysteine-rich proteins, and in antioxidant studies aimed at mitigating oxidative stress.[2] This guide provides a comprehensive overview of its chemical properties, biological significance, and its foundational role in the development of potential new therapies.

Introduction: Chemical Identity and Significance

S-Diphenylmethyl-L-cysteine, also known as (R)-2-Amino-3-(benzhydrylthio)propanoic acid, is a modified amino acid that has garnered significant attention in synthetic and medicinal chemistry.[] The core of its utility stems from the diphenylmethyl group, which acts as a highly effective protecting group for the reactive thiol (-SH) moiety of cysteine.[] This protection is essential during complex multi-step syntheses, preventing unwanted side reactions of the thiol group while other parts of a molecule are being modified.

The L-cysteine backbone provides the molecule with chirality, a critical feature for developing enantiomerically pure pharmaceuticals, as the biological activity of a drug is often dependent on its specific three-dimensional structure.[] This makes S-Diphenylmethyl-L-cysteine a valuable chiral building block for constructing new molecules with high precision and desired biological functions.[]

Physicochemical Properties

A clear understanding of the molecule's physical and chemical characteristics is fundamental to its application in research and development.

| Property | Value | Reference |

| CAS Number | 5191-80-0 | [] |

| Molecular Formula | C₁₆H₁₇NO₂S | [] |

| Molecular Weight | 287.38 g/mol | [] |

| Appearance | White powder | [] |

| Melting Point | 195-208 °C | [] |

| Purity | ≥ 99% (TLC) | [] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)N | [] |

Core Biological Activities and Rationale for Use

While direct biological activity of S-Diphenylmethyl-L-cysteine is not extensively documented, its significance is understood through its role as a precursor and a research tool. The rationale for its use is grounded in the well-established biological importance of L-cysteine and the strategic advantages conferred by the diphenylmethyl group.

Antioxidant Potential

L-cysteine itself is a precursor to glutathione, one of the most powerful endogenous antioxidants in the human body.[3][4] Glutathione plays a critical role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[3] S-Diphenylmethyl-L-cysteine is utilized in antioxidant studies and is formulated into products aimed at reducing oxidative stress, which is implicated in aging and numerous chronic diseases.[2] Its stable structure makes it a reliable component for investigating the mechanisms of thiol-based antioxidants.

Modulation of Neurological Pathways

A significant area of application is in the synthesis of drugs targeting neurological disorders.[2] The compound serves as a key intermediate in creating molecules designed to modulate neurotransmitter activity.[2] The cysteine scaffold is a versatile platform for building compounds that can interact with specific receptors or enzymes within the central nervous system.

Tool for Biochemical Research

In a laboratory setting, S-Diphenylmethyl-L-cysteine is an invaluable tool for studying protein structure and function. Its ability to be incorporated into peptides allows researchers to investigate the role of specific cysteine residues in protein folding, stabilization, and enzyme activity.[][2] By serving as a stable, modified version of cysteine, it helps elucidate complex cellular processes and disease mechanisms.[2]

Summary of Key Biological Applications

| Application Area | Rationale and Mechanism |

| Pharmaceutical Development | Acts as a crucial chiral building block for synthesizing drugs, particularly for neurological disorders, by enabling the creation of complex, stereospecific molecules.[][2] |

| Biochemical Research | Serves as a stable cysteine analogue to study protein-protein interactions, enzyme kinetics, and the role of cysteine residues in protein folding and stability.[][2] |

| Antioxidant Studies | Used in formulations and research to understand and combat oxidative stress, leveraging the antioxidant potential inherent in its cysteine backbone.[2] |

| Drug Discovery | Employed in the design of novel therapeutics targeting cysteine-rich proteins, which are implicated in a wide range of diseases.[2] |

Potential Therapeutic Uses and Drug Development

The primary therapeutic relevance of S-Diphenylmethyl-L-cysteine is as an intermediate in the synthesis of pharmaceutically active compounds.[5] Its structure provides a robust scaffold that chemists can modify to develop targeted therapies.

Intermediates for Antiviral Agents

Derivatives of S-substituted cysteines have shown promise in targeting viral infections. For instance, chiral S-aryl-L-cysteines, a related class of compounds, have been successfully used to develop therapies against the human immunodeficiency virus (HIV).[5] This precedent highlights the potential of using the S-Diphenylmethyl-L-cysteine scaffold to create novel antiviral drugs.

Development of Neurological Drugs

As previously noted, this compound plays a critical role in synthesizing drugs for neurological conditions.[2] The development pathway involves using S-Diphenylmethyl-L-cysteine as a starting material, modifying its structure to enhance its ability to cross the blood-brain barrier, and tailoring it to interact with specific neural targets.

Caption: Role of S-Diphenylmethyl-L-cysteine in the drug discovery pipeline.

Key Experimental Methodologies

The practical application of S-Diphenylmethyl-L-cysteine in a research context requires robust and validated protocols. The following sections describe methodologies for its synthesis and for evaluating the biological activity of its derivatives.

Protocol: Synthesis of S-Diphenylmethyl-L-cysteine

This protocol outlines a standard laboratory procedure for the S-alkylation of L-cysteine to produce S-Diphenylmethyl-L-cysteine. The causality behind this choice is to protect the highly reactive thiol group, making it stable for subsequent reactions.

Objective: To protect the sulfhydryl group of L-cysteine using diphenylmethyl chloride.

Materials:

-

L-cysteine hydrochloride

-

Diphenylmethyl chloride (Benzhydryl chloride)

-

Sodium hydroxide (NaOH) or another suitable base

-

Solvents (e.g., ethanol, water)

-

Reaction vessel, magnetic stirrer, pH meter

Step-by-Step Procedure:

-

Dissolution: Dissolve L-cysteine hydrochloride in an aqueous solvent. The use of an aqueous medium is critical for dissolving the amino acid salt.

-

Basification: Slowly add a solution of NaOH to the L-cysteine solution while stirring. Adjust the pH to approximately 8-9. This step is crucial as it deprotonates the thiol group (-SH to -S⁻), converting it into a more potent nucleophile required for the reaction.

-

Addition of Alkylating Agent: In a separate flask, dissolve diphenylmethyl chloride in a suitable organic solvent like ethanol. Add this solution dropwise to the L-cysteine solution under constant stirring.

-

Reaction: Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation & Isolation: Once the reaction is complete, adjust the pH of the solution to the isoelectric point of S-Diphenylmethyl-L-cysteine (around pH 5-6) using a dilute acid. This will cause the product to precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it with cold water and then with a non-polar solvent (like diethyl ether) to remove unreacted diphenylmethyl chloride.

-

Drying & Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the compound using techniques such as NMR spectroscopy and Mass Spectrometry.

Caption: Workflow for the synthesis of S-Diphenylmethyl-L-cysteine.

Protocol: DPPH Radical Scavenging Assay (for Antioxidant Screening)

This protocol is used to evaluate the antioxidant activity of compounds derived from S-Diphenylmethyl-L-cysteine. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, reliable method for screening free radical scavenging ability.

Objective: To quantify the antioxidant capacity of a test compound.

Materials:

-

DPPH solution in methanol

-

Test compound (dissolved in a suitable solvent)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Spectrophotometer (plate reader)

Step-by-Step Procedure:

-

Preparation: Prepare serial dilutions of the test compound and the ascorbic acid control in a 96-well plate.

-

Reaction Initiation: Add a freshly prepared DPPH solution to each well. The deep violet color of the DPPH radical is the basis of the measurement.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. This allows the antioxidant reaction to occur. In this reaction, the antioxidant donates a hydrogen atom to the DPPH radical, neutralizing it and causing the color to fade to yellow.

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Conclusion and Future Outlook

S-Diphenylmethyl-L-cysteine stands as a cornerstone compound in modern medicinal chemistry and drug discovery. Its value is not in its direct therapeutic action but in its enabling role as a stable, chiral precursor for the synthesis of highly complex and specific bioactive molecules.[][2] Its application has been pivotal in creating compounds for neurological disorders and in the broader study of protein biochemistry and antioxidant science.[2]

Future research will likely continue to leverage S-Diphenylmethyl-L-cysteine as a foundational element in developing targeted therapies. As our understanding of diseases at the molecular level grows, the ability to precisely synthesize novel chemical entities that can interact with specific biological targets, such as cysteine-rich enzymes or receptors, will become even more critical. The unique properties of S-Diphenylmethyl-L-cysteine ensure it will remain an essential tool for researchers and drug development professionals working on the next generation of therapeutics.

References

- S-Diphenylmethyl-L-cysteine - Chem-Impex. (URL: )

- S-Diphenylmethyl-L-cysteine (CAS 5191-80-0) | Amino Acids - BOC Sciences. (URL: )

- US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google P

-

Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome - PubMed. (URL: [Link])

- US3974031A - Process for producing L-cysteine or its derivatives - Google P

-

Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis - MDPI. (URL: [Link])

-

Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. (URL: [Link])

-

Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC - NIH. (URL: [Link])

-

Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. (URL: [Link])

-

Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. (URL: [Link])

-

Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC - PubMed Central. (URL: [Link])

-

Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed. (URL: [Link])

-

L-Cysteine: Antioxidant Amino Acid that Boosts Lung and Brain Function - Dr. Axe. (URL: [Link])

-

L-Cysteine Overview | Nu Image Medical®. (URL: [Link])

-

S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson's Disease In Vitro Model - PMC - NIH. (URL: [Link])

-

Molecular and Biological Properties of Snakins: The Foremost Cysteine-Rich Plant Host Defense Peptides - NIH. (URL: [Link])

-

Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - NIH. (URL: [Link])

-

Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities | Request PDF - ResearchGate. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols for the Strategic Use of Fmoc-Cys(Dpm)-OH in Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges of Cysteine Incorporation in SPPS

For researchers, scientists, and professionals in drug development, the synthesis of cysteine-containing peptides is a frequent yet formidable challenge. The nucleophilic thiol side chain of cysteine is essential for forming disulfide bridges that dictate the tertiary structure and biological activity of many peptides and proteins.[1][2] However, this reactivity also makes it prone to a host of undesirable side reactions during solid-phase peptide synthesis (SPPS), including oxidation and alkylation.[3][4]

The cornerstone of successful cysteine incorporation lies in the strategic selection of a side-chain protecting group.[5][6] This guide provides an in-depth technical overview of N-α-Fmoc-S-diphenylmethyl-L-cysteine, or Fmoc-Cys(Dpm)-OH, a valuable reagent in the peptide chemist's toolkit. We will explore the chemical rationale for its use, its advantages over more conventional protecting groups like trityl (Trt), and provide detailed, field-proven protocols for its application.

The diphenylmethyl (Dpm) group offers a nuanced level of acid lability, providing greater stability than the commonly used Trt group under mildly acidic conditions. This property is particularly advantageous for complex synthetic strategies, such as the regioselective formation of multiple disulfide bonds.[5] This document will serve as a comprehensive resource, grounded in scientific principles, to enable the robust and reliable synthesis of cysteine-containing peptides.

Physicochemical Properties of Fmoc-Cys(Dpm)-OH

A foundational understanding of the reagent's properties is critical for its effective use.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₂₇NO₄S | [7] |

| Molecular Weight | 509.62 g/mol | [7] |

| Appearance | White to off-white powder | |

| CAS Number | 247595-29-5 | [7] |

| Solubility | Soluble in common SPPS solvents (DMF, NMP) | |

| Storage | 15-25°C |

The Dpm Protecting Group: A Strategic Choice

The selection of a cysteine protecting group is a critical decision that influences not only the prevention of side reactions but also the overall synthetic strategy. The Dpm group, sometimes referred to as benzhydryl (Bh), provides a distinct set of advantages.[8]

Enhanced Acid Stability: The Orthogonal Advantage

The primary advantage of the Dpm group over the more common Trt group is its increased stability to mild trifluoroacetic acid (TFA) treatments.[5] While the Trt group is labile and removed during standard global deprotection with high concentrations of TFA, it can be slowly cleaved by the dilute TFA (1-3%) often used for the on-resin removal of other protecting groups like Mmt (4-methoxytrityl).[5] The S-Dpm protection is stable to these conditions.[5] This differential stability is the key to its use in orthogonal protection schemes. For instance, a peptide with two cysteine residues, one protected with Mmt and the other with Dpm, can be synthesized. The Mmt group can be selectively removed on-resin with dilute TFA, allowing for the formation of the first disulfide bond. The peptide can then be fully cleaved and deprotected, with the Dpm group removed by a strong TFA cocktail, to form the second disulfide bridge.[5]

Reduced Racemization Potential

Cysteine residues are particularly susceptible to racemization during activation and coupling in Fmoc-SPPS, especially when using base-mediated methods.[4][5] While no protecting group completely eliminates this risk, studies have shown that Fmoc-Cys(Dpm)-OH can exhibit lower racemization compared to Fmoc-Cys(Trt)-OH under certain coupling conditions. For example, one study noted a racemization of 6.8% for Fmoc-Cys(Dpm)-OH with DIPCDI/Oxyma Pure coupling, compared to 3.3% for Fmoc-Cys(Trt)-OH under similar conditions.[5][9] However, it is crucial to note that coupling conditions play a significant role, and base-mediated activation with reagents like HBTU/DIPEA can exacerbate racemization for all cysteine derivatives.[5]

Experimental Protocols

The following protocols are designed to provide a robust framework for the use of Fmoc-Cys(Dpm)-OH in manual or automated Fmoc-SPPS.

Protocol 1: Incorporation of Fmoc-Cys(Dpm)-OH into a Peptide Sequence

This protocol details the coupling of Fmoc-Cys(Dpm)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Cys(Dpm)-OH

-

Coupling reagents: e.g., DIPCDI (diisopropylcarbodiimide) and Oxyma Pure or HOBt (Hydroxybenzotriazole)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

Workflow Diagram: SPPS Cycle with Fmoc-Cys(Dpm)-OH

Caption: Standard Fmoc-SPPS cycle for incorporating a new amino acid.

Step-by-Step Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. This step liberates the N-terminal amine for the subsequent coupling reaction.[10]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products. Perform a qualitative test (e.g., ninhydrin) to confirm the presence of a free amine.[11]

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Dpm)-OH (3-5 equivalents relative to resin loading) and an additive like Oxyma Pure or HOBt (3-5 equivalents) in DMF. Add the coupling reagent, such as DIPCDI (3-5 equivalents). Avoid pre-activation for extended periods to minimize racemization. It is recommended to use acidic/neutral coupling conditions to suppress epimerization.[5]

-

Coupling: Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. The completion of the coupling can be monitored using a ninhydrin test.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Global Deprotection and Cleavage

This protocol describes the final step where the completed peptide is cleaved from the solid support and all side-chain protecting groups, including Dpm, are removed.

Materials:

-

Dry, protected peptide-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (H₂O)

-

Precipitation Solvent: Cold diethyl ether

-

Scavengers: TIS is crucial for scavenging the cations generated during deprotection, preventing re-attachment to sensitive residues like cysteine and tryptophan.[5]

Cleavage Cocktail Recommendations:

| Cocktail Composition (v/v/v) | Target Peptide Characteristics | Rationale & Cautions |

| TFA/TIS/H₂O (95:2.5:2.5) | Standard peptides without multiple sensitive residues. | This is a robust, general-purpose cocktail. TIS effectively scavenges the Dpm and other carbocations.[5] |

| TFA/EDT/TIS/H₂O (94:2.5:1:2.5) | Peptides with multiple Cys(Dpm) or Trp residues. | Ethanedithiol (EDT) is an additional scavenger that helps maintain a reducing environment, preventing disulfide formation of the deprotected thiol.[5] |

| TFA/Thioanisole/EDT/TIS (90:5:3:2) | Peptides containing Arg(Pbf/Pmc), Met, Trp, and Cys. | Thioanisole is a soft scavenger particularly effective in preventing the alkylation of methionine and tryptophan. |

Workflow Diagram: Cleavage and Deprotection

Caption: General workflow for peptide cleavage and deprotection.

Step-by-Step Procedure:

-

Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under a vacuum.

-

Cleavage Reaction: Place the dry resin in a reaction vessel and add the appropriate cleavage cocktail (approximately 10 mL per gram of resin).[12]

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The Dpm group is efficiently removed with 95% TFA.[5][13]

-

Filtration: Filter the resin and collect the filtrate, which contains the cleaved and deprotected peptide.

-

Resin Washing: Wash the resin with a small additional volume of neat TFA and combine the filtrates.

-

Precipitation: Slowly add the combined TFA filtrate to a 10-fold excess of cold diethyl ether while stirring gently. A white precipitate of the crude peptide should form.[12]

-

Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether to remove residual scavengers and organic by-products.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Trustworthiness and Self-Validation: Troubleshooting Potential Issues

A robust protocol anticipates potential pitfalls. When using Fmoc-Cys(Dpm)-OH, be mindful of the following:

-

Incomplete Coupling: If a ninhydrin test indicates incomplete coupling, a second coupling cycle may be necessary. Ensure reagents are fresh and anhydrous.

-

Racemization: As noted, cysteine is prone to racemization.[5] To minimize this, avoid prolonged activation times and the use of strong, non-urethane-protected activating agents (e.g., HBTU with excess base). Coupling with carbodiimides like DIPCDI in the presence of an additive like Oxyma is generally recommended.[5]

-

Incomplete Deprotection: While Dpm is reliably cleaved by 95% TFA, highly aggregated or long peptides may require extended cleavage times. Ensure a sufficient volume of cleavage cocktail is used to fully swell the resin and dissolve the peptide.[5]

-

Alkylation Side Products: The use of scavengers like TIS is not optional; it is critical. Without them, the liberated Dpm cation can alkylate sensitive residues, particularly tryptophan and the deprotected cysteine itself.[3][5]

Conclusion: Integrating Fmoc-Cys(Dpm)-OH into Advanced Peptide Synthesis

Fmoc-Cys(Dpm)-OH is a strategic tool for the synthesis of complex peptides. Its enhanced stability relative to Fmoc-Cys(Trt)-OH provides the necessary orthogonality for the sequential formation of multiple disulfide bonds, a critical requirement in the synthesis of many therapeutic and biologically active peptides.[5] By understanding the chemical principles behind its use and adhering to optimized protocols for coupling and cleavage, researchers can effectively mitigate common side reactions and achieve higher purity of the target peptide. This guide provides the foundational knowledge and practical steps to confidently and successfully employ Fmoc-Cys(Dpm)-OH in demanding SPPS applications.

References

-

Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. MDPI. [Link]

-

Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]

-

Fmoc-Cys-OH: A Comprehensive Guide to its Properties, Applications, and Synthesis. Prime Peptides. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [Link]

-

Cysteine protecting groups: applications in peptide and protein science. Royal Society of Chemistry. [Link]

-

Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]

-

Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ResearchGate. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen. [Link]

-

Fmoc-Cys(Dpm)-OH; CAS 247595-29-5. Aapptec Peptides. [Link]

-

Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Advent Chembio. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

-

SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. [Link]

-

Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 3. researchgate.net [researchgate.net]

- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

Application Notes and Protocols for the Deprotection of the S-diphenylmethyl (Dpm) Group in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the S-diphenylmethyl (Dpm) Group in Peptide Chemistry

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the correct assembly of amino acid sequences.[1] The thiol group of cysteine is particularly reactive, necessitating robust protection to avoid oxidation or alkylation during synthesis.[1] The S-diphenylmethyl (Dpm) group, also known as benzhydryl (Bzh/Bh), has emerged as a valuable tool for cysteine protection, particularly within the Fmoc solid-phase peptide synthesis (SPPS) framework.[1][2]

Introduced as an alternative to the benzyl (Bzl) group, the Dpm group offers a unique acid lability profile.[3] It is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine) and resistant to low concentrations of trifluoroacetic acid (TFA) (<25%).[2][4] However, it can be efficiently cleaved with higher concentrations of TFA (60-90%), positioning it as an intermediate acid-labile group.[4] This characteristic allows for orthogonal deprotection strategies in the synthesis of complex peptides with multiple disulfide bonds, filling a critical gap between highly acid-labile groups like trityl (Trt) and those requiring very strong acids like p-methylbenzyl (Meb).[2][4] Furthermore, the use of Fmoc-Cys(Dpm)-OH has been shown to significantly reduce racemization during coupling compared to Fmoc-Cys(Trt)-OH.[2]

Mechanism of Acid-Catalyzed Deprotection

The removal of the Dpm group is typically achieved through an acid-catalyzed SN1-type mechanism. The stability of the carbocation generated during the acid treatment directly influences the lability of the protecting group.[5][6]

The process can be broken down into the following key steps:

-

Protonation: The sulfur atom of the S-Dpm protected cysteine residue is protonated by a strong acid, such as trifluoroacetic acid (TFA).

-

Carbocation Formation: The protonated intermediate undergoes cleavage of the carbon-sulfur bond, leading to the formation of a resonance-stabilized diphenylmethyl carbocation and the free thiol group on the cysteine residue. The stability of this secondary carbocation is a key factor in the deprotection kinetics.[4][6]

-

Carbocation Quenching: The highly reactive diphenylmethyl carbocation is then trapped by nucleophilic scavengers present in the cleavage cocktail. This crucial step prevents the carbocation from reacting with other nucleophilic residues in the peptide, such as tryptophan or methionine, which could lead to undesired side products.[7]

Caption: Mechanism of S-Dpm deprotection.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection of S-Dpm on Solid Support

This protocol is suitable for the simultaneous cleavage of the peptide from the resin and deprotection of the S-Dpm group and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin with S-Dpm protected cysteine.

-

Trifluoroacetic acid (TFA), reagent grade.

-

Scavengers: Triisopropylsilane (TIS) and water (H₂O). Other scavengers like 1,2-ethanedithiol (EDT) or thioanisole may be required for peptides containing sensitive residues like Arg(Pmc/Pbf), Trp, or Met.[8][9]

-

Dichloromethane (DCM), peptide synthesis grade.

-

Cold methyl tert-butyl ether (MTBE).

-

Reaction vessel (e.g., fritted syringe or glass reaction vessel).

-

Shaker or vortexer.

-

Centrifuge.

Procedure:

-

Resin Preparation: Swell the dry peptide-resin (typically 0.05-0.25 mmol scale) in DCM for 20-30 minutes in the reaction vessel. Drain the DCM.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A common cocktail for S-Dpm deprotection is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[6] For a 0.1 mmol scale synthesis, prepare 2-5 mL of the cocktail.

-